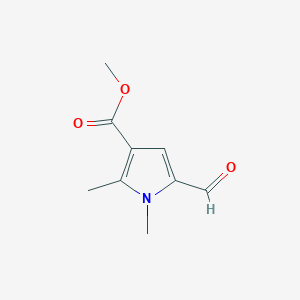
methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 1803581-90-9 . It has a molecular weight of 181.19 and its molecular formula is C9H11NO3 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO3/c1-6-8 (9 (12)13-3)4-7 (5-11)10 (6)2/h4-5H,1-3H3 . The structure of this compound can be analyzed using this InChI code.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 301.9±42.0 °C and a predicted density of 1.14±0.1 g/cm3 . Its pKa is predicted to be -8.57±0.70 .Applications De Recherche Scientifique
Comprehensive Analysis of Methyl 5-Formyl-1,2-Dimethyl-1H-Pyrrole-3-Carboxylate Applications
Therapeutic Compounds: Pyrrole derivatives are integral in the development of various therapeutic agents. They serve as key components in antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, and antitumor agents. Their role in inhibiting reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases is particularly notable .
Fungicides: The pyrrole subunit is commonly found in compounds with fungicidal properties. Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate could potentially be utilized in the synthesis of new fungicides due to its structural features .
Material Science: Pyrrole derivatives are also explored in material science for their conductive properties. They can be used in the creation of novel materials with specific electrical conductivities or as part of complex heterogeneous catalysis systems .
Drug Discovery: In drug discovery, pyrrole derivatives are valuable for their medicinal properties. The specific compound may be used as a building block for synthesizing new drugs with improved efficacy and reduced side effects .
Catalysis: The unique structure of pyrrole derivatives makes them suitable for use in catalysis. They can facilitate various chemical reactions, potentially improving the efficiency and selectivity of synthetic pathways .
Environmental Measurement: Given the wide range of applications for pyrrole derivatives, it’s plausible that methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate could be used in environmental measurement and monitoring as a reagent or indicator .
Alkaloid Synthesis: Pyrrole derivatives are key intermediates in the synthesis of alkaloids, which have various pharmacological effects. This compound could contribute to the synthesis of new alkaloids with potential therapeutic benefits .
Nanomaterials: The application of pyrrole derivatives extends to the field of nanotechnology, where they can be used to modify the surface properties of nanomaterials or create new types of nanomaterials with desired functionalities .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compoundIt’s worth noting that indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to influence a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including the inhibition of viral replication, reduction of inflammation, and the killing of cancer cells .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
methyl 5-formyl-1,2-dimethylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-8(9(12)13-3)4-7(5-11)10(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNOHNHMCYGZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



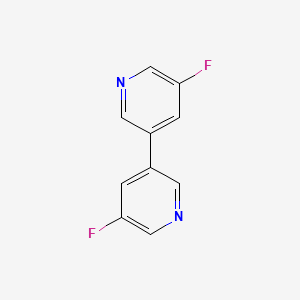

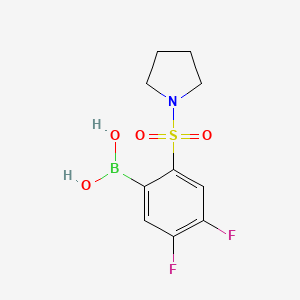
![4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1434739.png)

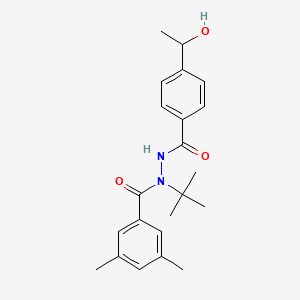
![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)

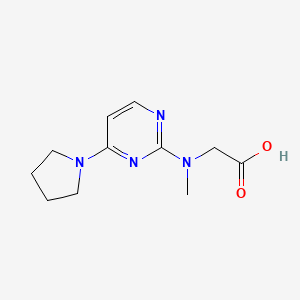


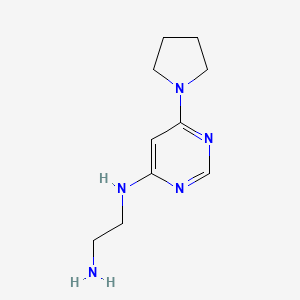
![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)
